3-Acetyl-4-bromobenzoic acid

Description

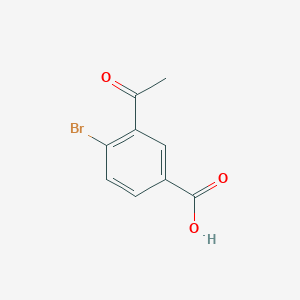

3-Acetyl-4-bromobenzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the para position and an acetyl group at the meta position relative to the carboxylic acid functional group. This compound is likely utilized in pharmaceutical and fine chemical synthesis, similar to its analogs, as intermediates in heterocyclic chemistry or bioactive molecule development .

Properties

Molecular Formula |

C9H7BrO3 |

|---|---|

Molecular Weight |

243.05 g/mol |

IUPAC Name |

3-acetyl-4-bromobenzoic acid |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |

InChI Key |

UKGBXJIRYVWCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the acetyl group at the 3-position of benzoic acid or a derivative.

- Bromination at the 4-position relative to the carboxylic acid or acetyl group.

This can be achieved either by starting from substituted benzoic acid derivatives or by functional group transformations on bromobenzoic acid precursors.

Liquid Phase Oxidation of Parabromotoluene to 4-Bromobenzoic Acid (Precursor Step)

A key precursor, 4-bromobenzoic acid, is efficiently prepared by liquid phase oxidation of parabromotoluene using oxygen as the oxidant and glacial acetic acid as solvent, catalyzed by cobalt and manganese acetates with bromide ions as promoters. This method achieves high yield (up to 98.9%) and high purity (>99%) of 4-bromobenzoic acid, which can then be further functionalized to this compound.

| Parameter | Range / Value |

|---|---|

| Starting material | Parabromotoluene (30–60 g) |

| Solvent | Glacial acetic acid (500–700 g) |

| Catalyst | Cobalt acetate (3–7 g), Manganese acetate (3–7 g) |

| Bromide source | Potassium bromide or sodium bromide (1–4 g) |

| Temperature | 75–85 °C |

| Oxygen flow rate | 0.5–1 L/min |

| Reaction time | 6–9 hours |

| Yield | 96–98.9% |

| Purity | 99.4–99.6% |

| Melting point of product | 252–254 °C |

Acetylation to Form this compound

While direct literature on the acetylation of 4-bromobenzoic acid to yield this compound is limited in the provided search results, general organic synthesis principles apply:

- Friedel-Crafts acylation or directed ortho-metalation can be used to introduce the acetyl group at the 3-position.

- Acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., aluminum chloride) is a common approach.

- Control of regioselectivity is crucial to ensure substitution at the 3-position relative to the carboxyl group.

A related patent describes the preparation of 3-bromo-4-fluorobenzoic acid via acetylation of fluorobenzene derivatives, indicating that acetylation under controlled temperature (0–100 °C) with acylation catalysts is feasible for similar aromatic compounds.

Detailed Research Findings and Analysis

Catalyst and Oxidation System Efficiency

The use of cobalt and manganese acetates along with bromide ions as catalysts in the oxidation of parabromotoluene is highly efficient. The catalytic system promotes selective oxidation of the methyl group to the carboxylic acid without over-oxidation or debromination. The oxygen flow rate and temperature are optimized to balance reaction rate and product stability.

Recycling and Environmental Considerations

The mother liquor after filtration contains unreacted materials and catalyst residues. Recycling the mother liquor after activated carbon treatment reduces waste and raw material consumption, improving process sustainability and cost-effectiveness.

Purification Techniques

The multi-step purification involving alkalization, activated carbon decolorization, acidification, and filtration ensures high purity of the final 4-bromobenzoic acid precursor. This purification is critical before acetylation to avoid side reactions and impurities in the final this compound.

Yield and Purity Data Summary

| Embodiment | Parabromotoluene (g) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 40 | 80 | 7 | 96 | 99.6 | 252 |

| 2 | 30 | 75 | 9 | 97.8 | 99.4 | 254 |

| 3 | 50 | 80 | 6.5 | 98.9 | 99.5 | 253 |

| 4 | 60 | 85 | 6 | Not stated | Not stated | Not stated |

Note: These data relate to 4-bromobenzoic acid preparation, the key precursor for acetylation to this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-bromobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Alcohols and reduced derivatives.

Scientific Research Applications

Chemistry: 3-Acetyl-4-bromobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and other desirable characteristics .

Mechanism of Action

The mechanism of action of 3-Acetyl-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetyl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-acetyl-4-bromobenzoic acid with structurally and functionally related compounds:

Structural Analogs and Their Properties

Functional Differences and Reactivity

- Electron Effects: The acetyl group in this compound is strongly electron-withdrawing, lowering the pKa of the carboxylic acid compared to 4-bromobenzoic acid. This enhances its reactivity in electrophilic substitutions or condensations. In contrast, 3-amino-4-bromobenzoic acid has an electron-donating -NH₂ group, increasing solubility in polar solvents but reducing stability under acidic conditions .

- Synthetic Utility: this compound may undergo Michael additions (like 3-(4-bromobenzoyl)acrylic acid) to form cyclohexenones, which are precursors to bioactive heterocycles . 4-Bromobenzoic acid is a common building block in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the acetylated analog’s steric bulk may limit such applications .

- Biological Activity: Bromine and acetyl groups are associated with antimicrobial and anti-inflammatory properties in related compounds.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-4-bromobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-bromobenzoic acid derivatives. For example, brominated benzoic acids (e.g., 4-bromo-2-phenylbenzoic acid) can undergo acetylation using acetyl chloride in the presence of Lewis acids like AlCl₃. Reaction temperatures (typically 0–25°C) and stoichiometric ratios (1:1.2 for substrate:acetyl chloride) are critical for minimizing side products like over-acetylated derivatives . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl in ¹³C NMR) and bromine substitution patterns (deshielding effects on aromatic protons) .

- X-ray Crystallography : Resolves spatial arrangements of functional groups (e.g., acetyl and bromine positions) and validates molecular geometry .

- FT-IR : Identifies carbonyl stretching (~1680–1720 cm⁻¹) and O–H bonds (~2500–3300 cm⁻¹ for carboxylic acid) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of acetylated benzoic acid precursors be addressed?

- Methodological Answer : Regioselective bromination at the 4-position requires careful control of reaction kinetics. Using directing groups (e.g., carboxylic acid) and mild brominating agents (e.g., NBS in DMF) can enhance selectivity. Computational modeling (DFT calculations) predicts electron density distribution to optimize reaction conditions . Monitoring via TLC or in-situ IR spectroscopy helps terminate reactions before over-bromination occurs .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO or CDCl₃ to stabilize specific tautomeric forms. Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to validate assignments . For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) clarifies coupling relationships .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : The carboxylic acid group is hygroscopic; use desiccants (silica gel) in storage containers .

- Long-term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored in inert atmospheres (argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.